7-Chloro-2-undecylquinoxaline
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Overview
Description
7-Chloro-2-undecylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C19H27ClN2. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chloro group at the 7th position and an undecyl chain at the 2nd position of the quinoxaline ring. Quinoxalines are significant due to their presence in numerous natural products and their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
The synthesis of 7-Chloro-2-undecylquinoxaline can be achieved through various synthetic routesThe reaction conditions typically involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial production methods often focus on optimizing yield and purity. Green chemistry approaches, such as using ultrasound irradiation, have been explored to enhance the efficiency and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
7-Chloro-2-undecylquinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 7-Chloro-2-undecylquinoxaline involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis. In antimalarial applications, it interferes with the heme detoxification pathway in Plasmodium parasites, similar to the action of chloroquine . The anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
7-Chloro-2-undecylquinoxaline can be compared with other quinoxaline derivatives such as:
7-Chloroquinoline: Known for its antimalarial activity, it shares a similar chloro group but lacks the undecyl chain.
2-Methylquinoxaline: This compound has a methyl group instead of an undecyl chain, resulting in different pharmacological properties.
Quinoxaline N-oxides: These derivatives are formed through oxidation and exhibit distinct biological activities
Properties
Molecular Formula |
C19H27ClN2 |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
7-chloro-2-undecylquinoxaline |
InChI |
InChI=1S/C19H27ClN2/c1-2-3-4-5-6-7-8-9-10-11-17-15-21-18-13-12-16(20)14-19(18)22-17/h12-15H,2-11H2,1H3 |
InChI Key |
SGEIZCNSYPFSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CN=C2C=CC(=CC2=N1)Cl |
Origin of Product |
United States |
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